molecular formula C15H28OSi B15066710 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol CAS No. 87655-91-2

1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol

Cat. No.: B15066710
CAS No.: 87655-91-2
M. Wt: 252.47 g/mol
InChI Key: QKQMEILYAJQJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol is a sophisticated synthetic organic compound of significant interest in advanced research and development. Its molecular structure incorporates two key functional features: a sterically hindered cyclohexanol group and a trimethylsilyl (TMS)-protected alkynyl side chain. This unique combination makes it a valuable synthetic intermediate, particularly in pharmaceutical chemistry . The TMS group acts as a protecting group for the alkyne, a strategy commonly employed in multi-step synthesis to improve regioselectivity in reactions like the Sonogashira coupling, and can be readily removed when needed . Meanwhile, the tertiary alcohol on the cyclohexane ring contributes to the molecule's stereochemistry and can influence its physicochemical properties. Researchers primarily utilize this compound as a key building block (synthon) for the construction of more complex molecular architectures. Its applications are explored in the synthesis of potential therapeutic agents, where it could be used to develop molecules targeting various diseases and disorders . As a specialized chemical, it is essential for discovery chemistry programs focused on novel active compounds. This product is strictly for research and further manufacturing applications, such as in non-clinical laboratory studies. It is not intended for diagnostic or therapeutic use in humans. Handle with appropriate care in a controlled laboratory setting.

Properties

CAS No.

87655-91-2

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

1-(1-trimethylsilylhex-2-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C15H28OSi/c1-5-6-8-11-14(17(2,3)4)15(16)12-9-7-10-13-15/h14,16H,5-7,9-10,12-13H2,1-4H3

InChI Key

QKQMEILYAJQJQM-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C1(CCCCC1)O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol typically involves the reaction of cyclohexanone with a trimethylsilyl-protected alkyne. One common method includes the use of a Grignard reagent, where the trimethylsilyl-protected alkyne is first prepared and then reacted with cyclohexanone under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Substituent Effects on Conformational Stability

The cyclohexanol ring’s conformation is influenced by substituent size and electronic effects:

  • 1-Methylcyclohexanol: The methyl group adopts an equatorial position to avoid 1,3-diaxial interactions, with a conformational free energy (ΔG) of ~7.1 kJ/mol favoring the equatorial conformer .
  • 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol: The bulkier TMS group increases steric hindrance, likely shifting the equilibrium further toward the equatorial conformation compared to smaller substituents like methyl. Computational studies suggest ΔG values for TMS-substituted cyclohexanols exceed 10 kJ/mol .
  • 1-Phenylcyclohexanol: The phenyl group’s planar geometry introduces greater axial strain, resulting in a higher ΔG (~12.5 kJ/mol) .

Table 1: Conformational Free Energy (ΔG) of Cyclohexanol Derivatives

Compound Substituent ΔG (kJ/mol)
1-Methylcyclohexanol Methyl 7.1
1-Phenylcyclohexanol Phenyl 12.5
1-[1-(TMS)hex-2-yn-1-yl]cyclohexanol TMS-hex-2-yn-1-yl >10 (est.)

Pharmacological Analogs: Structural Contrasts

  • Tramadol: A 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol derivative. The dimethylamino and methoxyphenyl groups enable opioid receptor binding, absent in the TMS-hex-2-yn-1-yl analog .
  • Venlafaxine : Contains a 4-methoxyphenylethylamine substituent. The TMS group in the target compound increases logP (lipophilicity) by ~2.5 units compared to venlafaxine’s polar substituents, rendering it unsuitable for CNS penetration .

Table 2: Key Properties of Cyclohexanol-Based Compounds

Compound Key Substituent logP (est.) Application
1-[1-(TMS)hex-2-yn-1-yl]cyclohexanol TMS-hex-2-yn-1-yl 3.8 Synthetic intermediate
Tramadol m-Methoxyphenyl 1.4 Analgesic
Venlafaxine 4-Methoxyphenyl 1.2 Antidepressant

Physicochemical Properties

  • Lipophilicity : The TMS group increases logP significantly compared to alkyl or aryl substituents, improving solubility in organic solvents like THF or hexane .
  • Acidity: The hydroxyl group’s pKa is elevated (~16.5) due to the electron-withdrawing silyl group, reducing hydrogen-bonding capacity compared to 1-methylcyclohexanol (pKa ~15.5) .

Q & A

Q. What ecological toxicity profiles are predicted for this compound, and how are they assessed?

  • Answer :
  • QSAR Modeling : Predict bioaccumulation (logP ~3.5) and aquatic toxicity (LC50_{50} for Daphnia magna).
  • In Vitro Assays : Ames test for mutagenicity; mitochondrial toxicity screening (Seahorse XF Analyzer).
  • Degradation Studies : Hydrolysis rates under acidic/basic conditions (HPLC monitoring).
    EPA DSSTox frameworks for related cyclohexanol derivatives guide these assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.